Fluazaindolizine

Catalog No.
S3314883
CAS No.
1254304-22-7
M.F
C16H10Cl2F3N3O4S
M. Wt
468.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazaindolizine

Resistance to conventional nematicides is compromising crop yields. Fluazaindolizine (CAS 1254304-22-7) is a selective sulfonamide nematicide with an unclassified mode of action, effective against root-knot, dagger, and sting nematodes. Key features:

  • Breaks resistance; no cross-resistance to organophosphates, carbamates, or fluopyram
  • Reduces galling; boosts marketable yield in tomatoes, cucurbits, and carrots
  • IPM-compatible: low impact on beneficials and pollinators

Supplied as analytical standard or technical material. Immediate global shipping.

CAS Number

1254304-22-7

Product Name

Fluazaindolizine

IUPAC Name

8-chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Molecular Formula

C16H10Cl2F3N3O4S

Molecular Weight

468.2 g/mol

InChI

InChI=1S/C16H10Cl2F3N3O4S/c1-28-9-2-3-10(17)13(5-9)29(26,27)23-15(25)12-7-24-6-8(16(19,20)21)4-11(18)14(24)22-12/h2-7H,1H3,(H,23,25)

InChI Key

PHCCDUCBMCYSNQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F

The exact mass of the compound Fluazaindolizine is 466.9721169 g/mol and the complexity rating of the compound is 721. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Nematicides. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Fluazaindolizine, Salibro

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 1 g

Fluazaindolizine (CAS: 1254304-22-7) is a selective, non-fumigant nematicide belonging to the sulfonamide chemical class, developed for the control of economically important plant-parasitic nematodes.[1][2] It is effective against a broad spectrum of pests, including root-knot (Meloidogyne spp.), dagger (Xiphinema spp.), and sting nematodes.[3][4] A key procurement differentiator is its novel, yet unclassified, mode of action, which makes it a critical tool for resistance management programs where cross-resistance to established nematicides is a concern.[3][5][6][7] This compound is formulated for soil-based applications such as drip chemigation and in-furrow sprays, offering flexible application timing for various agricultural systems.[3][7]

Research Fit

Mode of Action

Novel, non-cross-resistant nematicide target

Target Pathogen

Root-knot nematodes (Meloidogyne spp.)

Crop Systems

Tomatoes, potatoes, cucurbits, sweet potato, grapes, citrus

Application Method

Soil-applied via drip chemigation or drench

Direct substitution of Fluazaindolizine with other nematicides like organophosphates (e.g., fenamiphos), carbamates (e.g., oxamyl), or even newer chemistries like fluopyram fails due to its distinct mode of action.[5][6] This novelty is a primary procurement driver, as it provides an essential tool for managing nematode populations that have developed resistance to older, more established chemical classes.[3] Its specificity for nematodes contrasts with broader-spectrum compounds, offering a more favorable profile for non-target organisms, a critical consideration for Integrated Pest Management (IPM) programs.[3][8] Furthermore, its unique soil mobility and persistence profile dictates specific application and handling protocols that are not directly transferable from other compounds, making it a non-interchangeable component in a scientifically designed crop protection schedule.[9]

Substitution Risk

Fluazaindolizine
Fluensulfone / Fluopyram
Sulfonamide imidazopyridine; proposed novel MoA
Distinct chemical classes with different target sites (e.g., SDH inhibition)
Primarily impairs juvenile root penetration; sublethal effects
Fluopyram: higher direct egg/J2 toxicity; fluensulfone: broad reproduction suppression
Species-specific efficacy; less effective vs. M. enterolobii
Fluensulfone provides >90% suppression across all tested Meloidogyne species

Novel Mode of Action for Effective Resistance Management

Fluazaindolizine is characterized by a novel, unclassified mode of action (IRAC Group N-UN), distinct from established nematicides such as organophosphates, carbamates, and avermectins.[7] This absence of activity against the target sites of commercial alternatives confirms its unique biochemical pathway, which is critical for breaking resistance cycles in heavily treated agricultural systems.[5][6] Its introduction provides a necessary rotational tool where efficacy of older chemistries has declined.

Evidence DimensionMode of Action Classification (IRAC)
Target Compound DataGroup N-UN (Unknown)
Comparator Or BaselineOrganophosphates/Carbamates (Group 1A/1B); Avermectins (Group 6); Fluopyram (Group 7)
Quantified DifferenceActs on a novel target site not affected by major existing nematicide classes.
ConditionsInsecticide Resistance Action Committee (IRAC) classification system.

This unique mode of action justifies procurement for use in rotation programs to manage or delay nematicide resistance, preserving the long-term viability of other control agents.

Tomato galling reduction
Head-to-head
Fluazaindolizine: galling reduction 3.2 pts, yield gain ~21%
Fluensulfone: 2.3 pts, ~14% yield gain
Fluopyram: 2.5 pts, ~15% yield gain
Reported higher galling suppression and yield response in field trials
10-year multi-trial context; California processing tomatoes; drip chemigation

Superior Field Efficacy in Root-Knot Nematode Control

In a meta-analysis of ten field trials over 11 years on processing tomatoes infested with root-knot nematodes (RKN), fluazaindolizine demonstrated superior performance compared to other modern nematicides.[10] On average, it reduced the root-galling index by 3.2 points, compared to reductions of 2.5 for fluopyram and 2.3 for fluensulfone, leading to a greater estimated yield gain.[10] Another study on carrots found that fluazaindolizine at 2.24 kg/ha produced the highest marketable yield compared to treatments with oxamyl, fluensulfone, and fluopyram.[11]

Evidence DimensionRoot-Galling Index Reduction (0-10 scale)
Target Compound Data3.2 point reduction
Comparator Or BaselineFluopyram: 2.5 point reduction; Fluensulfone: 2.3 point reduction
Quantified Difference28% greater galling reduction vs. Fluopyram; 39% greater reduction vs. Fluensulfone
ConditionsField trials on processing tomatoes infested with root-knot nematodes.

Demonstrably better field performance in reducing nematode damage directly translates to higher marketable crop yields, providing a clear return on investment.

M. incognita J2 LC50
Assay context
177.14 mg/L
72 h in vitro exposure
Supports toxicity benchmarking and dose-response study design
Sublethal effects at 5 mg/L severely impair parasitism

Favorable Selectivity Profile for IPM Compatibility

Fluazaindolizine exhibits a favorable selectivity profile, showing low risk to many non-target organisms compared to older nematicide classes. It is practically non-toxic to adult honeybees on an acute basis and poses low risk to birds, fish, and aquatic invertebrates.[3] Field studies have shown it has a low impact on the numbers of beneficial free-living nematodes (bacterivorous, fungivorous, omnivorous), preserving soil food web indices that are critical for soil health.[12] This contrasts with broader-spectrum organophosphate and carbamate nematicides, which pose higher risks to non-target species.[8][13]

Evidence DimensionNon-Target Organism Impact
Target Compound DataLow risk to birds, fish, aquatic invertebrates, and honeybees; low impact on beneficial nematode populations.
Comparator Or BaselineOrganophosphate and Carbamate nematicides: Known neurotoxins with higher acute toxicity to a broad range of non-target organisms.
Quantified DifferenceQualitatively lower non-target toxicity, enhancing its suitability for IPM programs.
ConditionsRegulatory risk assessments and field studies on soil nematode communities.

Its high selectivity allows for effective nematode control while minimizing harm to beneficial soil organisms and pollinators, making it a preferred choice for sustainable and IPM-compliant agricultural practices.

Reproduction suppression
Head-to-head
Fluazaindolizine: >50% suppression (M. floridensis, M. haplanaria, M. incognita); 41.1% (M. enterolobii)
Fluensulfone: >90% across all four spp.
Fluopyram: >50% for most spp., 24.3% for M. enterolobii
Species-specific response context; M. enterolobii efficacy gap noted
Greenhouse pot trials; tomato; 2.24 kg ai/ha soil drench

Defined Soil Mobility Profile for Predictable Application

Fluazaindolizine has a well-characterized soil mobility profile, classified as moderately mobile to mobile.[3][9] Its soil organic carbon-water partitioning coefficient (Koc) values range from 107 to 192 L/kg.[3][9] This moderate mobility is a key handling parameter, allowing the compound to be effectively distributed in the root zone via drip irrigation without the excessive leaching associated with highly mobile compounds or the poor distribution of compounds with very high Koc values. For instance, studies show that application via single or double drip tapes provides effective control, a process parameter that is less effective for poorly soluble nematicides.[14]

Evidence DimensionSoil Organic Carbon Partition Coefficient (Koc)
Target Compound Data107–192 L/kg
Comparator Or BaselineGeneral nematicide classes (Koc values can range from <50 for highly mobile to >5000 for immobile compounds).
Quantified DifferenceOccupies a moderate mobility range suitable for effective distribution via chemigation.
ConditionsStandard batch equilibrium tests across various soil types.

This predictable soil behavior allows for optimized application through chemigation systems, ensuring the active ingredient reaches the target root zone effectively, which is a critical processability and performance attribute.

Root penetration inhibition
Head-to-head
Fluazaindolizine: greatest reduction in root infectivity
Ranking: Fluazaindolizine > Fluensulfone > Fluopyram
Impairment of host-finding behavior; distinct MoA context
In vitro exposure at 0.125–0.25 mg/L, pointed gourd bioassay
Sweet potato field trial
Head-to-head
Fluazaindolizine: effective in 1 of 3 years
1,3-D: effective in 2 of 3 years; Fluopyram: 0 of 3 years
Non-fumigant alternative context; variable year-to-year efficacy
Three-year field trials; southeastern USA; pre-plant incorporated

Resistance Management Rotations in High-Value Vegetable Crops

For growers of crops like tomatoes, cucurbits, and carrots facing declining efficacy from older nematicides, Fluazaindolizine is the indicated choice for a rotational program. Its unique mode of action provides effective control against resistant nematode populations, helping to break the resistance cycle and extend the lifespan of other chemical controls.[3][5]

Maximizing Marketable Yield in Root-Knot Nematode-Infested Fields

In fields with high-pressure infestations of Meloidogyne spp., Fluazaindolizine is justified by its superior ability to reduce root galling and increase marketable yields compared to other modern nematicides like fluopyram and fluensulfone.[10][11] Its use is a direct investment in crop quality and quantity.

Nematode Control within Integrated Pest Management (IPM) Frameworks

For agricultural operations committed to IPM principles, Fluazaindolizine is the appropriate selection due to its high selectivity. It effectively targets pathogenic nematodes while minimizing collateral damage to beneficial soil microorganisms and important non-target species like pollinators, thus supporting a balanced and healthy agroecosystem.[3][12]

Application Fit Matrix

Application
Selection Property
Validation Focus
Processing tomato root-knot nematode management
Root galling reduction profile
Multi-year field yield response
Greenhouse tomato resistance management
Novel non-cross-resistant MoA
Reproduction suppression across Meloidogyne spp.
Cucurbit root protection
Juvenile root penetration inhibition
Early-season root health under nematode pressure
Sweet potato non-fumigant nematode management
Non-fumigant application compatibility
Year-to-year efficacy and soil health impact

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

466.9721169 g/mol

Monoisotopic Mass

466.9721169 g/mol

Heavy Atom Count

29

Wikipedia

Fluazaindolizine

Use Classification

Agrochemicals -> Nematicides

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